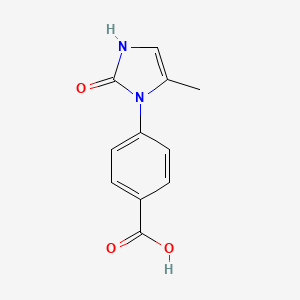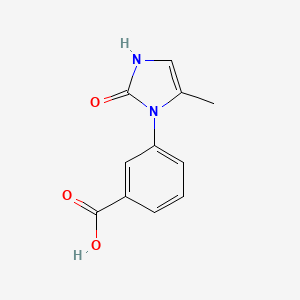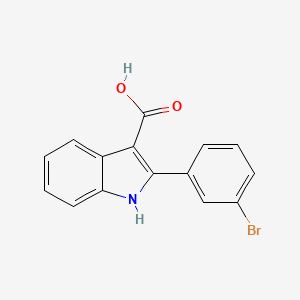
Ácido 2-(3-bromofenil)-1H-indol-3-carboxílico
Descripción general
Descripción
2-(3-bromophenyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10BrNO2 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenyl)-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Ácido Borínico
Los ácidos borínicos y sus derivados son cruciales en la química orgánica moderna para la construcción de enlaces carbono-carbono y carbono-heteroátomo. Ácido 2-(3-bromofenil)-1H-indol-3-carboxílico se puede utilizar en la síntesis de derivados de ácido borínico, que se emplean en reacciones de acoplamiento cruzado y catálisis. Estos compuestos también encuentran aplicaciones en química medicinal, polímeros y materiales optoelectrónicos debido a su mayor acidez de Lewis .
Inhibición de la Quinasa Aurora A
Este compuesto se ha identificado como un nuevo y selectivo líder inhibitorio de la quinasa Aurora A. Exhibe propiedades de apoptosis, que son significativas en el diseño y la síntesis de nuevos productos farmacéuticos. La capacidad del compuesto para inhibir la quinasa Aurora A se puede aprovechar en la investigación del cáncer, donde puede contribuir al desarrollo de nuevas terapias contra el cáncer .
Compuestos Organoborados en Catálisis
Los compuestos organoborados, como los derivados de This compound, son pilares en la catálisis. Se utilizan en varios campos transversales, incluidos la ciencia de los materiales, la biología, la imagenología y más. Su propensión a coordinarse con alcoholes y aminoalcoholes los convierte en catalizadores adecuados para la funcionalización regioselectiva de dioles y carbohidratos .
Desarrollo de Compuestos Bioactivos
Las propiedades estructurales de This compound lo convierten en un candidato para el desarrollo de compuestos bioactivos. Su potencial para la coordinación y la formación de complejos estables con otras moléculas se puede explotar en el diseño de fármacos con actividades biológicas específicas .
Síntesis de Ftalocianinas
Este compuesto se utiliza en la síntesis y caracterización de ftalocianinas monoisoméricas y díadas de ftalocianina-fullereno. Estas son importantes en el campo de la ciencia de los materiales, particularmente en el desarrollo de dispositivos optoelectrónicos, debido a sus propiedades electrónicas únicas .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROSKJCWFTBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251953 | |
| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098340-10-3 | |
| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


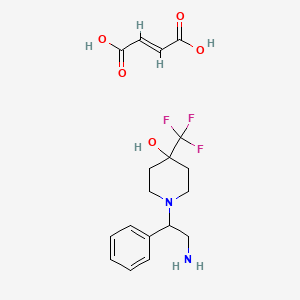
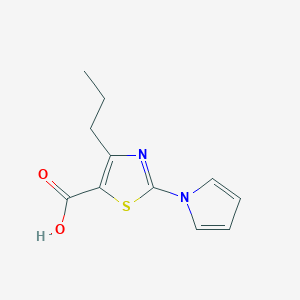
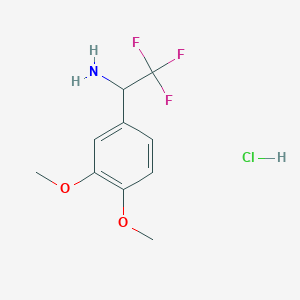
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
